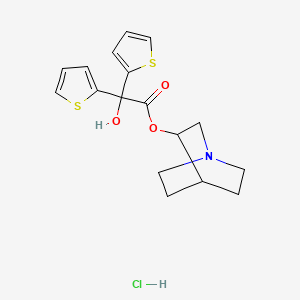
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a glycolic acid ester linked to a quinuclidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride typically involves the esterification of glycolic acid with a quinuclidinyl derivative. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can be compared to other quinuclidine derivatives and glycolic acid esters. Similar compounds include:
Quinuclidine, 3-(benzoyloxy)-, hydrochloride: Another ester derivative with different substituents.
Quinuclidine, 3-(acetoxy)-, hydrochloride: A simpler ester with an acetyl group.
Glycolic acid, alpha,alpha-(2-thienyl)-, 3-quinuclidinyl ester: A related compound with a single thienyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54262-19-0 |
|---|---|
Formule moléculaire |
C17H20ClNO3S2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C17H19NO3S2.ClH/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15;/h1-4,9-10,12-13,20H,5-8,11H2;1H |
Clé InChI |
AUIQRICJALAMCX-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















